![molecular formula C2H6BCl3S B052054 Boron trichloride methyl sulfide complex CAS No. 5523-19-3](/img/structure/B52054.png)
Boron trichloride methyl sulfide complex
Overview
Description
Boron trichloride methyl sulfide complex, also known as Dimethyl sulfide-trichloroborane or Trichloroborane-methyl sulfide, is a chemical compound with the formula (CH3)2S · BCl3 . It is a convenient reagent for dealkylation of aryl ethers .
Molecular Structure Analysis
The molecular structure of Boron trichloride methyl sulfide complex is represented by the linear formula (CH3)2S · BCl3 . It has a molecular weight of 179.30 .
Physical And Chemical Properties Analysis
Boron trichloride methyl sulfide complex is an off-white to beige powder . It has a melting point of 88-90 °C (lit.) . The density of the compound when in a 2.0 M solution in methylene chloride is 1.344 g/mL at 25 °C .
Scientific Research Applications
Organometallic Compound
Boron Trichloride Methyl Sulfide Complex is one of numerous organometallic compounds . Organometallics are useful reagents, catalysts, and precursor materials with applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Antioxidant
This compound is a strong antioxidant that inhibits lipid peroxidation . This property makes it useful in biological and medical research, particularly in studies related to oxidative stress and cellular damage.
Anti-inflammatory Agent
The Boron Trichloride Methyl Sulfide Complex has anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases or conditions.
HIV Replication Inhibitor
Interestingly, this compound can inhibit the replication of HIV . This opens up potential avenues for research in antiviral therapies, particularly for HIV/AIDS.
Catalyst and Lewis Acid
The compound serves as a catalyst and a Lewis acid . It is used in various chemical reactions, enhancing the rate and efficiency of these reactions.
Preparation of Methyl Esters of Fatty Acids
Boron trichloride is a general reagent for the cleavage of a wide range of ether and acetal protecting groups . It is used for preparing methyl esters of fatty acids and for transesterification of triglycerides .
Safety and Hazards
Boron trichloride methyl sulfide complex is classified as a Skin Corr. 1B, which means it causes severe skin burns and eye damage . It is also classified as Carc. 2, indicating that it is suspected of causing cancer . Furthermore, it is classified as STOT SE 3, meaning it may cause respiratory irritation and may cause drowsiness or dizziness . It is recommended to handle this compound with appropriate personal protective equipment, including gloves, eyeshields, and dust masks .
Mechanism of Action
Target of Action
The primary targets of Boron Trichloride Methyl Sulfide Complex are aldehydes and ketones in organic synthesis . It also interacts with various biomolecules, such as proteins .
Mode of Action
Boron Trichloride Methyl Sulfide Complex acts as a catalyst in the reaction of aldehydes and ketones with organometallic reagents . It forms a coordination compound that can interact with its targets to modulate their activity .
Biochemical Pathways
It is known to be involved in the synthesis of organic compounds , suggesting that it may influence various biochemical pathways related to these compounds.
Result of Action
The result of the action of Boron Trichloride Methyl Sulfide Complex is the catalysis of the reaction of aldehydes and ketones with organometallic reagents . This leads to the modulation of the activity of various biomolecules, such as proteins .
properties
IUPAC Name |
trichloro(dimethylsulfonio)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BCl3S/c1-7(2)3(4,5)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDYUDLLOGOQNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([S+](C)C)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BCl3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583460 | |
Record name | Trichloro[(methylsulfanyl)methane]boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Boron trichloride methyl sulfide complex | |
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URL | https://haz-map.com/Agents/20365 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Trichloro(dimethylsulfonio)boranuide | |
CAS RN |
5523-19-3 | |
Record name | Trichloro[(methylsulfanyl)methane]boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boron trichloride methyl sulfide complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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